An In-Depth Technical Guide to 3-Ethenylazetidine Trifluoroacetic Acid Salt: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-Ethenylazetidine Trifluoroacetic Acid Salt: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for the unique conformational constraints it imparts on molecules. This inherent rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] 3-Ethenylazetidine trifluoroacetic acid salt is a valuable building block that combines the desirable properties of the azetidine ring with the reactive potential of a vinyl group. This technical guide provides a comprehensive overview of its properties, a plausible synthetic approach, expected reactivity, and potential applications in drug discovery, synthesized from available chemical literature and expert analysis.
Introduction: The Strategic Value of the Azetidine Moiety
The strategic incorporation of small, strained ring systems is a powerful tactic in modern drug design. The azetidine ring, in particular, offers a compelling blend of stability and controlled reactivity.[2] Unlike the more labile aziridines, azetidines possess greater stability, facilitating their handling and incorporation into complex molecules.[2] However, the inherent ring strain of approximately 25.4 kcal/mol can be harnessed for specific chemical transformations, such as ring-opening reactions, to generate diverse molecular architectures.[2] The 3-ethenyl (or 3-vinyl) substitution provides a versatile chemical handle for a variety of subsequent chemical modifications, making this compound a highly attractive starting material for the synthesis of novel chemical entities.
Physicochemical Properties
While specific experimental data for 3-ethenylazetidine trifluoroacetic acid salt is not extensively available in the public domain, its properties can be inferred from its constituent parts and related molecules.
Core Compound Data
| Property | Value | Source |
| Chemical Name | 3-Ethenylazetidine trifluoroacetic acid salt | N/A |
| Synonyms | 3-Vinylazetidine TFA salt, Azetidine, 3-ethenyl-, 2,2,2-trifluoroacetate (1:1) | [3] |
| CAS Number | 1630907-01-5 | [3][4] |
| Molecular Formula | C₇H₁₀F₃NO₂ | [3][4] |
| Molecular Weight | 197.155 g/mol | [3][4] |
The Trifluoroacetate Counter-ion
Trifluoroacetic acid (TFA) is a strong organic acid with a pKa around 0.52.[5][6] Its salt form is often used in the isolation and purification of amines, particularly in peptide synthesis and chromatography.[7] The presence of the TFA counter-ion significantly influences the physicochemical properties of the parent amine:
-
Solubility: The salt form generally enhances solubility in polar solvents, including water.[7] TFA itself is miscible with water and many organic solvents.[8]
-
Stability and Handling: The formation of a salt increases the stability of the free amine, making it less volatile and easier to handle and store. TFA salts can be hygroscopic, which should be considered when weighing the compound.[7]
-
Biological Assays: Researchers should be aware that the TFA counter-ion itself can exert biological effects in sensitive cell-based assays.[7] For in vivo studies or certain in vitro experiments, it may be advisable to exchange the TFA salt for a more biologically inert counter-ion like hydrochloride or acetate.[7]
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of 3-ethenylazetidine would likely proceed through a protected intermediate, such as N-Boc-3-hydroxyazetidine, which is commercially available or can be synthesized.[11] The N-Boc protecting group is crucial for directing reactivity and preventing unwanted side reactions involving the azetidine nitrogen.
Caption: Proposed synthetic workflow for 3-Ethenylazetidine TFA salt.
Representative Experimental Protocol
Step 1: Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone
-
Rationale: The conversion of the secondary alcohol to a ketone is a standard transformation that sets the stage for the introduction of the vinyl group. Swern or Dess-Martin periodinane oxidation are common choices for this type of transformation due to their mild reaction conditions.
-
Procedure (Illustrative):
-
To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.
-
After stirring for 15 minutes, add a solution of N-Boc-3-hydroxyazetidine in DCM.
-
Continue stirring at -78 °C for 1 hour, then add triethylamine.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-Boc-3-azetidinone, which can be purified by column chromatography.
-
Step 2: Wittig Reaction to form N-Boc-3-ethenylazetidine
-
Rationale: The Wittig reaction is a reliable method for converting ketones into alkenes. The use of methyltriphenylphosphonium bromide allows for the introduction of the methylene (=CH₂) group.
-
Procedure (Illustrative):
-
Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) dropwise to form the ylide.
-
After stirring for 30 minutes, add a solution of N-Boc-3-azetidinone in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by flash chromatography to obtain N-Boc-3-ethenylazetidine.
-
Step 3: Deprotection and Salt Formation
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. Using trifluoroacetic acid serves the dual purpose of deprotection and formation of the desired trifluoroacetate salt.
-
Procedure (Illustrative):
-
Dissolve N-Boc-3-ethenylazetidine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield 3-ethenylazetidine trifluoroacetic acid salt as a solid or oil.
-
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Vinyl Protons: A multiplet in the range of 5.0-6.0 ppm corresponding to the -CH=CH₂ group.
-
Azetidine Ring Protons: Multiplets between 3.0-4.5 ppm for the CH₂ and CH protons of the azetidine ring. The protons adjacent to the nitrogen will be deshielded.
-
NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR:
-
Vinyl Carbons: Resonances in the alkene region, typically between 110-140 ppm.
-
Azetidine Ring Carbons: Signals in the aliphatic region, likely between 30-60 ppm.
-
TFA Carbonyl: A quartet around 160 ppm due to coupling with the fluorine atoms.
-
TFA CF₃: A quartet around 116 ppm.
FT-IR:
-
N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹.
-
C=C Stretch: A peak around 1640 cm⁻¹.
-
C-H (sp²) Stretch: Absorptions just above 3000 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region from the TFA counter-ion.
-
C=O Stretch (TFA): A strong absorption around 1670 cm⁻¹.
Reactivity and Synthetic Utility
The chemical reactivity of 3-ethenylazetidine trifluoroacetic acid salt is dominated by the interplay between the strained azetidine ring and the vinyl group.
Caption: Key reactivity pathways for 3-ethenylazetidine.
Reactions of the Vinyl Group
The exocyclic double bond is a gateway to a wide array of chemical transformations, allowing for the introduction of diverse functional groups. These reactions would typically be performed on the N-protected derivative to avoid complications with the secondary amine.
-
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce new functionalities at the 3-position.
-
Cross-Coupling Reactions: As a terminal alkene, it is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Heck reaction, enabling the formation of carbon-carbon bonds.[3][12]
-
Metathesis: The vinyl group can participate in olefin metathesis reactions, providing a route to more complex cyclic and acyclic structures.
Reactions of the Azetidine Ring
-
N-Functionalization: The secondary amine of the azetidine ring can be readily functionalized through N-alkylation, N-acylation, N-arylation, and reductive amination, allowing for the attachment of various side chains and pharmacophores.
-
Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[1][13][14] This property can be exploited to synthesize substituted γ-amino compounds.
Applications in Drug Discovery
While there are no specific, publicly documented applications of 3-ethenylazetidine trifluoroacetic acid salt in marketed drugs, its potential as a versatile building block is clear. Its utility lies in its ability to serve as a starting point for the synthesis of libraries of novel compounds for screening against various biological targets. The rigid azetidine core can serve as a scaffold to orient substituents in a well-defined three-dimensional space, which is advantageous for optimizing ligand-receptor interactions. The vinyl group provides a point of diversification for structure-activity relationship (SAR) studies.
Safety and Handling
As with all laboratory chemicals, 3-ethenylazetidine trifluoroacetic acid salt should be handled with appropriate safety precautions. The trifluoroacetic acid component is corrosive and can cause severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.
Conclusion
3-Ethenylazetidine trifluoroacetic acid salt is a promising and versatile building block for medicinal chemistry and drug discovery. Its combination of a conformationally constrained azetidine ring and a reactive vinyl group offers numerous possibilities for the synthesis of novel and structurally diverse molecules. While detailed experimental data for this specific compound is limited, this guide provides a scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in their drug discovery programs.
References
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- 8. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 11. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 12. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
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